(E)-N-(6-chloro-2-phenyl-4H-chromen-4-ylidene)-4-(4-methylpiperazin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-CHLORO-2-PHENYL-4H-CHROMEN-4-YLIDENE)-4-(4-METHYL-1-PIPERAZINYL)ANILINE is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperazine ring and a chromene core in its structure suggests that it might exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-2-PHENYL-4H-CHROMEN-4-YLIDENE)-4-(4-METHYL-1-PIPERAZINYL)ANILINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position of the chromene ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Formation of the Piperazine Derivative: The piperazine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the chromene derivative with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the phenyl or piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be performed on the chromene ring or the piperazine ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorine atom or the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or N-oxides, while reduction could lead to alcohols or amines.
Scientific Research Applications
N-(6-CHLORO-2-PHENYL-4H-CHROMEN-4-YLIDENE)-4-(4-METHYL-1-PIPERAZINYL)ANILINE could have various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules like proteins or DNA.
Medicine: Potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-CHLORO-2-PHENYL-4H-CHROMEN-4-YLIDENE)-4-(4-METHYL-1-PIPERAZINYL)ANILINE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of signaling pathways or inhibition of specific biological processes. The presence of the piperazine ring suggests potential interaction with neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-2-phenyl-4H-chromen-4-ylidene)-4-(4-methyl-1-piperazinyl)benzamide
- N-(6-Chloro-2-phenyl-4H-chromen-4-ylidene)-4-(4-methyl-1-piperazinyl)phenol
Uniqueness
N-(6-CHLORO-2-PHENYL-4H-CHROMEN-4-YLIDENE)-4-(4-METHYL-1-PIPERAZINYL)ANILINE is unique due to its specific substitution pattern and the presence of both a chromene core and a piperazine ring. This combination might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H24ClN3O |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
6-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylchromen-4-imine |
InChI |
InChI=1S/C26H24ClN3O/c1-29-13-15-30(16-14-29)22-10-8-21(9-11-22)28-24-18-26(19-5-3-2-4-6-19)31-25-12-7-20(27)17-23(24)25/h2-12,17-18H,13-16H2,1H3 |
InChI Key |
ABVWLQJURSQBCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)N=C3C=C(OC4=C3C=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.